molecular formula C17H15N3O4S B2758981 (E)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 899982-60-6

(E)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2758981
CAS No.: 899982-60-6
M. Wt: 357.38
InChI Key: MLFXZSVRIJEZEB-SOFGYWHQSA-N
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Description

(E)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a high-quality synthetic compound intended for research and development purposes. This molecule features a unique structure combining a 1,3,4-oxadiazole core linked to a 3,4-dimethoxyphenyl group and an acrylamide moiety bearing a thiophene ring. The oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various pharmacologically active agents . Researchers can explore this compound's potential as a key intermediate or building block in the synthesis of novel molecules for various applications. The presence of the acrylamide group makes it a candidate for studying covalent binding with biological targets, though its specific mechanism of action is not yet fully characterized and requires further investigation. As with all compounds of this class, appropriate safety precautions must be observed. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-22-13-7-5-11(10-14(13)23-2)16-19-20-17(24-16)18-15(21)8-6-12-4-3-9-25-12/h3-10H,1-2H3,(H,18,20,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFXZSVRIJEZEB-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of oxadiazoles, which are well-known for their pharmacological properties, including antimicrobial and anticancer activities. The following sections detail the synthesis, biological activities, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The chemical structure of (E)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be represented as:

C17H15N3O4S\text{C}_{17}\text{H}_{15}\text{N}_3\text{O}_4\text{S}

with a molecular weight of 357.38 g/mol. Its IUPAC name is (E)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoyl hydrazine with appropriate reagents to form the oxadiazole ring. Following this, thiophene derivatives are incorporated to yield the final product .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:

  • The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.5 to 8 μg/mL .

Anticancer Activity

The anticancer potential of (E)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been evaluated against several cancer cell lines:

  • Cell Lines Tested : Prostate cancer (PC3), human colorectal cancer (HCT116), hepatocellular carcinoma (HePG2), HeLa (cervical carcinoma), and MCF7 (breast cancer).
  • Activity Results : Compounds derived from this structure demonstrated substantial anti-proliferative effects with IC50 values indicating effective inhibition of cell growth . For example, certain derivatives achieved optimal activity against prostate cancer cells.

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of key cellular pathways involved in tumor growth such as epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGF) .
  • Induction of apoptosis in cancer cells through various signaling pathways .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, it was found that compounds similar to (E)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide exhibited broad-spectrum activity. The derivatives were tested using standard methods for determining MIC and minimum bactericidal concentrations (MBC). The results indicated that some derivatives had synergistic effects when combined with conventional antibiotics like Ciprofloxacin .

Study 2: Anticancer Activity

Another significant study focused on the anti-proliferative activity against multiple cancer cell lines. The MTT assay revealed that specific derivatives showed IC50 values comparable to established chemotherapeutics such as Doxorubicin. Notably, compounds with structural similarities to our compound displayed enhanced activity against breast and prostate cancer cell lines .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of (E)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is its potential as an anticancer agent. Studies have demonstrated its efficacy against various cancer cell lines:

  • Prostate Cancer (PC3)
  • Colorectal Cancer (HCT-116)
  • Hepatocellular Carcinoma (HePG-2)
  • Epithelioid Carcinoma (HeLa)
  • Breast Cancer (MCF7)

The compound exhibited significant anti-proliferative effects in vitro as assessed by the MTT assay . The results indicate that it may serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial studies. Research indicates that derivatives of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole possess antibacterial and antifungal activities against various pathogens:

  • Gram-positive Bacteria
  • Gram-negative Bacteria
  • Candida albicans (a yeast-like fungus)

These findings suggest that the compound could be explored for therapeutic applications in treating infections caused by resistant microbial strains .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to (E)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide:

StudyFocusFindings
Anticancer ActivitySignificant inhibition of growth in multiple cancer cell lines compared to standard drugs like Doxorubicin.
Antimicrobial EvaluationEffective against Gram-positive and Gram-negative bacteria; potential for further development as an antimicrobial agent.
Synthesis and CharacterizationDetailed synthetic pathways leading to the formation of oxadiazole derivatives with enhanced biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole

Replacing the oxadiazole oxygen with sulfur (e.g., in 1,3,4-thiadiazole derivatives) alters electronic properties. Conversely, oxadiazoles generally exhibit better metabolic stability.

1,3,4-Thiadiazole Derivatives with Anticancer Activity

Compounds like N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7d) from share the thiophen-2-yl acrylamide motif but replace dimethoxyphenyl with benzamide. These derivatives demonstrate pro-apoptotic activity (IC₅₀ = 2.1–8.7 µM in HeLa cells), suggesting that the oxadiazole/thiadiazole core’s electronic profile significantly impacts cytotoxicity.

Substituent Variations

Methoxy Group Positioning
  • Hexyloxy-Methoxy Hybrid : (2E)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]acrylamide () introduces a hexyloxy chain, increasing lipophilicity (logP ≈ 4.2) and likely prolonging half-life in vivo.
Thiophene vs. Furan or Nitrophenyl
  • Furan-2-yl Analog (7c) : Replacing thiophene with furan reduces aromaticity and electron density, diminishing interactions with cytochrome P450 enzymes (e.g., CYP3A4).
  • 4-Nitrophenyl Analog (7e) : The nitro group enhances electrophilicity, improving kinase inhibition (e.g., EGFR IC₅₀ = 0.9 µM) but increasing toxicity risks.

Structure-Activity Relationship (SAR) Insights

  • Methoxy Groups : The 3,4-dimethoxy configuration balances solubility and target binding. Trimethoxy analogs () show higher potency but poorer bioavailability.
  • Thiophene vs. Heteroaromatics : Thiophene’s sulfur atom improves redox stability over furan, making it preferable for long-term therapies.
  • Oxadiazole vs. Thiadiazole : Oxadiazoles are less prone to metabolic oxidation, favoring prolonged activity.

Q & A

Basic: What synthetic routes are commonly used to prepare (E)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Oxadiazole Core Formation : Cyclization of a thiosemicarbazide precursor (e.g., derived from 3,4-dimethoxybenzoic acid) using reagents like POCl₃ or H₂SO₄ to form the 1,3,4-oxadiazole ring .

Acrylamide Coupling : Reaction of the oxadiazole-2-amine intermediate with (E)-3-(thiophen-2-yl)acryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Purification : Recrystallization from ethanol or chromatography to isolate the pure (E)-isomer.
Key challenges include optimizing reaction time and stoichiometry to avoid by-products like the (Z)-isomer. Yields can vary (24–60%) depending on substituent reactivity .

Basic: Which spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the acrylamide double bond (δ 6.5–7.5 ppm, J = 15–17 Hz for trans-configuration), thiophene protons (δ 7.0–7.5 ppm), and dimethoxyphenyl groups (δ 3.8–4.0 ppm for OCH₃) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the structure .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced: How can researchers design experiments to evaluate this compound’s anticancer potential?

Methodological Answer:

  • In Vitro Screening :
    • Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
    • Apoptosis Analysis : Perform Annexin V/PI staining and caspase-3/7 activation assays .
    • Cell Cycle Arrest : Flow cytometry to detect phase-specific arrest (e.g., G1/S) .
  • Mechanistic Studies :
    • Molecular Docking : Predict binding to targets like tubulin or kinases using AutoDock/Vina .
    • Western Blotting : Assess protein expression changes (e.g., Bcl-2, Bax) .
  • Control Experiments : Compare with structurally similar analogs (e.g., furan vs. thiophene derivatives) to establish SAR .

Advanced: What strategies resolve the E-configuration of the acrylamide moiety?

Methodological Answer:

  • NMR Coupling Constants : The trans (E) isomer exhibits a characteristic coupling constant (J = 15–17 Hz) between the α and β protons of the acrylamide double bond, distinct from the cis (Z) form (J = 10–12 Hz) .
  • X-ray Crystallography : Single-crystal analysis using SHELX software provides unambiguous confirmation of stereochemistry .
  • NOESY NMR : Lack of nuclear Overhauser effect (NOE) between the acrylamide β-proton and thiophene protons supports the E-configuration .

Advanced: How do structural modifications to the 3,4-dimethoxyphenyl group affect bioactivity?

Methodological Answer:

  • SAR Studies :
    • Replace methoxy groups with electron-withdrawing (e.g., NO₂) or donating (e.g., OH) substituents to modulate electronic effects and binding affinity .
    • Test truncated analogs (e.g., monomethoxy or unsubstituted phenyl) to identify critical pharmacophores .
  • Biological Testing : Compare IC₅₀ values across analogs in cytotoxicity assays. For example, nitro-substituted derivatives may enhance DNA intercalation but reduce solubility .
  • Computational Modeling : Use DFT calculations to correlate substituent effects with HOMO/LUMO energy levels and target interactions .

Methodological: How can synthesis yield be optimized, and what challenges arise?

Methodological Answer:

  • Optimization Strategies :
    • Use excess acryloyl chloride (1.2 eq) and slow addition to prevent dimerization .
    • Employ high-boiling solvents (e.g., DMF) for oxadiazole cyclization to ensure complete reaction .
    • Purify intermediates via column chromatography to eliminate impurities before the final coupling step .
  • Challenges :
    • Low yields (e.g., 24% in some oxadiazole syntheses) due to steric hindrance from the dimethoxyphenyl group .
    • Isomer separation: Use preparative HPLC or fractional crystallization to isolate the (E)-isomer .

Data Analysis: How should conflicting bioactivity data for similar compounds be reconciled?

Methodological Answer:

  • Variable Factors :
    • Assay Conditions : Differences in cell lines, serum concentrations, or incubation times can alter results. Standardize protocols (e.g., CLSI guidelines) .
    • Compound Purity : Verify purity via HPLC; impurities >5% may skew bioactivity .
    • Stereochemical Integrity : Confirm configuration (E/Z) via NMR or X-ray, as isomers often have divergent activities .
  • Resolution Strategies :
    • Meta-analysis of published data to identify trends (e.g., thiophene derivatives generally show higher potency than furan analogs) .
    • Reproduce key studies under controlled conditions to validate discrepancies .

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